Hexafluorophosphoric acid

Vue d'ensemble

Description

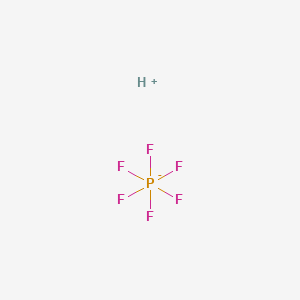

Hexafluorophosphoric acid is a highly reactive and corrosive compound with the chemical formula HPF₆. It is known for its strong acidity and is commonly used in various chemical processes. This compound is typically found in solution form, as it decomposes when dry. This compound is produced by combining phosphorus pentafluoride and hydrofluoric acid .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hexafluorophosphoric acid can be synthesized through several methods:

- The most common method involves reacting phosphoric acid with anhydrous hydrofluoric acid. The reaction is as follows:

Phosphoric Acid and Hydrofluoric Acid Reaction: H3PO4+6HF→HPF6+4H2O

Another method involves reacting phosphorus pentoxide with hydrofluoric acid:Phosphorus Pentoxide and Hydrofluoric Acid Reaction: P2O5+12HF→2HPF6+5H2O

This method involves reacting phosphoric acid with calcium fluoride and sulfuric acid:Calcium Fluoride and Sulfuric Acid Reaction: H3PO4+3CaF2+3H2SO4→HPF6⋅4H2O+3CaSO4

Industrial Production Methods: In industrial settings, this compound is typically produced by the addition of anhydrous hydrofluoric acid to phosphoric acid or phosphorus pentoxide. The reaction conditions are carefully controlled to ensure the stability of the product .

Analyse Des Réactions Chimiques

General Reactivity

-

Decomposition: Hexafluorophosphoric acid decomposes into hydrofluoric acid and phosphorus pentafluoride when dry .

-

Reaction with Water: It reacts exothermically with water to produce oxonium hexafluorophosphate (H3OPF6) and hydrofluoric acid .

-

Hydrolysis: Solutions may contain products from hydrolysis of the P-F bonds, including HPO2F2, H2PO2F, and H3PO4, and their conjugate bases .

-

Corrosivity: this compound attacks glass and may be corrosive to metals .

-

Thermal Decomposition: Upon heating, it decomposes to generate hydrofluoric acid .

Reactions with Metals and Bases

This compound reacts exothermically with chemical bases such as amines, amides, and inorganic hydroxides . These reactions can generate significant heat, especially in confined spaces . It also reacts with active metals, including structural metals like aluminum and iron, releasing hydrogen, a flammable gas .

Reactions with Other Compounds

This compound can initiate the polymerization of certain alkenes and reacts with cyanide compounds to release gaseous hydrogen cyanide . It generates flammable and/or toxic gases in contact with dithiocarbamates, isocyanates, mercaptans, nitrides, nitriles, sulfides, and strong reducing agents . Additional gas-generating reactions occur with sulfites, nitrites, thiosulfates, dithionites, and carbonates .

Reactivity of Solutions

Solutions of this compound may contain hydrofluoric acid, which can cause severe chemical burns and etch glass . Fluoride ions in the solution react with compounds containing calcium, magnesium, or silicon ions, making the solutions corrosive to living tissue and glass .

Hazardous Reactions

This compound reacts violently with water .

Comparison with Similar Fluorinated Acids

| Compound | Molecular Formula | Unique Characteristics |

|---|---|---|

| Trifluoromethanesulfonic Acid | CF3SO3H | Strong acidity; used as a catalyst in organic reactions |

| Fluoroantimonic Acid | HSbF6 | One of the strongest superacids known; highly reactive |

| Tetrafluoroboric Acid | HBF4 | Used in various chemical syntheses; less corrosive than HPF6 |

Applications De Recherche Scientifique

Chemical Synthesis and Catalysis

1.1 Organic Synthesis

Hexafluorophosphoric acid is widely recognized for its role as a strong acid catalyst in organic reactions. It facilitates various chemical transformations, including polymerization, esterification, and condensation reactions. Its ability to operate effectively under anhydrous conditions makes it particularly valuable for reactions that are sensitive to moisture .

1.2 Specific Reactions

- Schiemann Reaction : HPF has been employed in the Schiemann reaction for the synthesis of aryl fluorides from aryl amines. This reaction demonstrates HPF's utility in generating fluorinated compounds, which are crucial in pharmaceuticals and agrochemicals .

- Polymerization : The compound acts as a catalyst in the polymerization of various monomers, enhancing the yield and selectivity of the desired polymers .

Electrochemical Applications

2.1 Fuel Cells

this compound is utilized in fuel cell technology, particularly in the development of alkaline anion exchange membranes. Its strong acidic properties contribute to the efficiency of electrochemical reactions within fuel cells, facilitating hydrogen oxidation and oxygen reduction processes .

2.2 Ionic Conductivity

HPF is also explored for its ionic conductivity properties in solid-state electrolytes, which are essential for next-generation batteries. The compound's unique structure allows for efficient ion transport, making it a candidate for enhancing battery performance .

Material Science

3.1 Solid-State Conductors

Research indicates that this compound can form complex hydrides that serve as solid-state conductors. These materials are pivotal for developing safer and more efficient all-solid-state batteries, addressing limitations found in conventional lithium-ion batteries .

Case Studies

Mécanisme D'action

The mechanism of action of hexafluorophosphoric acid involves its strong acidity and ability to donate protons. It reacts with water to produce oxonium hexafluorophosphate and hydrofluoric acid, which are highly reactive species. The molecular targets and pathways involved in its reactions include the hydrolysis of phosphorus-fluorine bonds and the formation of oxonium ions .

Comparaison Avec Des Composés Similaires

Hexafluorophosphoric acid can be compared with other similar compounds, such as:

Fluoroantimonic Acid: This is one of the strongest known superacids, with a similar ability to donate protons.

Hexafluorosilicic Acid: Another strong acid used in various industrial applications.

Tetrafluoroboric Acid: Used in similar applications as this compound, particularly in catalysis and material science.

This compound is unique due to its specific reactivity and stability in solution form, making it highly useful in various chemical processes.

Activité Biologique

Hexafluorophosphoric acid (HFPA), with the chemical formula HPF₆, is a highly corrosive compound primarily used in various industrial applications, including metal cleaning and as a catalyst in chemical reactions. This article explores its biological activity, focusing on its health hazards, potential therapeutic applications, and relevant case studies.

This compound is characterized by its colorless, fuming liquid form and is highly reactive with bases and metals. It can generate toxic gases upon reaction with certain substances and is known to cause severe chemical burns upon contact with skin or mucous membranes . Its primary applications include:

- Electrolytic polishing agents for metal surfaces.

- Catalysts in organic synthesis.

- Reagents in various chemical reactions, including the Schiemann reaction .

Acute Effects

Exposure to this compound can lead to immediate health issues, including:

- Severe skin and eye irritation : Contact can cause burns and long-term damage .

- Respiratory issues : Inhalation may irritate the nose, throat, and lungs, leading to coughing or shortness of breath. Higher exposures can result in pulmonary edema, a severe condition requiring immediate medical attention .

Chronic Effects

Long-term exposure has not been extensively studied; however, it is noted that this compound has not been tested for carcinogenic effects or reproductive toxicity . Chronic respiratory issues may develop from repeated exposure.

Case Study: Hydrofluoric Acid Burns

A study investigated the effectiveness of Hexafluorine®, a decontamination solution containing this compound, in treating hydrofluoric acid (HF) burns. In this study involving 16 cases of HF splashes in industrial settings:

- 75% of cases required no further medical treatment beyond initial decontamination.

- The use of Hexafluorine® showed significant efficacy in preventing severe tissue damage compared to traditional decontamination methods .

Research on Ocular Burns

Another study focused on ocular burns induced by hydrofluoric acid in rabbits. The results indicated that:

- Washing with Hexafluorine® prevented histological lesions that typically develop after exposure to hydrofluoric acid.

- The treatment demonstrated potential as a first-aid measure to minimize local and systemic consequences of chemical burns .

Summary of Biological Activity

The biological activity of this compound primarily revolves around its corrosive properties and potential therapeutic applications in chemical burn treatment. While acute effects are well-documented, chronic effects remain less understood due to limited research. The case studies highlight its role in effective decontamination protocols for hazardous chemical exposures.

Data Table: Summary of Health Effects

| Type of Effect | Description | Severity Level |

|---|---|---|

| Skin Irritation | Severe burns upon contact | High |

| Eye Irritation | Potential for long-term damage | High |

| Respiratory Issues | Coughing, shortness of breath, pulmonary edema | High |

| Chronic Effects | Not extensively studied; potential respiratory issues | Unknown |

Propriétés

IUPAC Name |

hydron;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6P/c1-7(2,3,4,5)6/q-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQLCJWAZJINEB-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HPF6, F6HP | |

| Record name | HEXAFLUOROPHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/842 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.9722 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexafluorophosphoric acid appears as a clear colorless aqueous solution containing 60 percent hydrogen hexafluorophosphate (HPF6) by mass. Density 1.65 g / cm3. Corrosive to metals and tissue., 65% solution: Colorless fuming liquid; [Hawley] 60% aqueous solution: Colorless liquid; [MSDSonline] | |

| Record name | HEXAFLUOROPHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/842 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexafluorophosphoric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5520 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

HF, phosphoric acid, difluorophosphoric acid, monofluorophosphoric acid (chemicals are in equilibrium with each other) | |

| Record name | HEXAFLUOROPHOSPHORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid. The commercial product may have a dark honey color which is thought to be due to reduced phosphate species. | |

CAS No. |

16940-81-1 | |

| Record name | HEXAFLUOROPHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/842 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexafluorophosphoric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16940-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphate(1-), hexafluoro-, hydrogen (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexafluorophosphoric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAFLUOROPHOSPHORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: 31 °C (6H2O) /Hexahydrate/ | |

| Record name | HEXAFLUOROPHOSPHORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.